molecular formula C13H26N2O2 B12979763 tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate

tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate

Cat. No.: B12979763
M. Wt: 242.36 g/mol
InChI Key: DNPZZKUZHMYHOZ-NSHDSACASA-N
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Description

tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an ethylamino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with common reagents including alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new piperidine derivatives with modified functional groups.

Scientific Research Applications

tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-[(Z)-amino(hydroxyimino)methyl]piperidine-1-carboxylate

Uniqueness

tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl (2S)-2-(ethylaminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1

InChI Key

DNPZZKUZHMYHOZ-NSHDSACASA-N

Isomeric SMILES

CCNC[C@@H]1CCCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCNCC1CCCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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